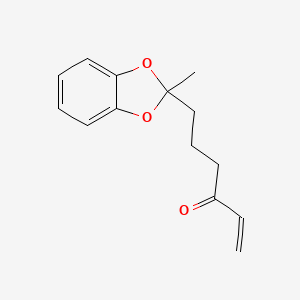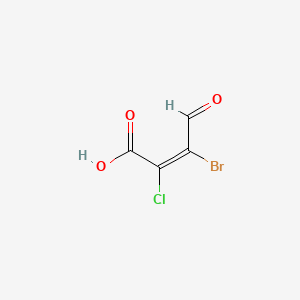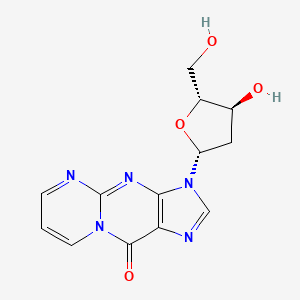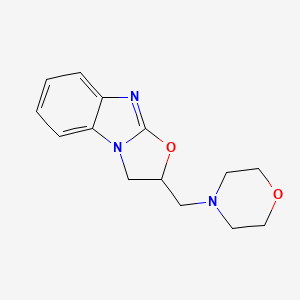
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is a quaternary ammonium compound with a molecular formula of C16-H27-N2-O2.I and a molecular weight of 406.35 . This compound is known for its unique chemical structure, which includes a hydroxycarvacryl group, a trimethylammonium group, and a dimethylcarbamate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate typically involves the reaction of 5-hydroxycarvacrol with trimethylamine and dimethylcarbamoyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is formed. The reaction can be represented as follows:
[ \text{5-Hydroxycarvacrol} + \text{Trimethylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxycarvacryl group may interact with hydrophobic pockets, while the trimethylammonium group can engage in ionic interactions with negatively charged residues.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is unique due to its combination of a hydroxycarvacryl group and a dimethylcarbamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions and effects are desired.
Properties
CAS No. |
63981-86-2 |
|---|---|
Molecular Formula |
C16H27IN2O2 |
Molecular Weight |
406.30 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)-2-methyl-5-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-11(2)13-9-14(18(6,7)8)12(3)15(10-13)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1 |
InChI Key |
OWBMIRJXYXGPCS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1OC(=O)N(C)C)C(C)C)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)



![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)



![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)




